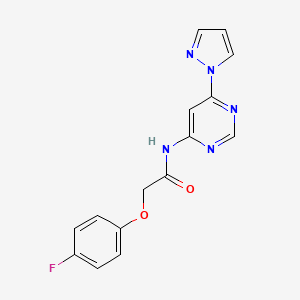

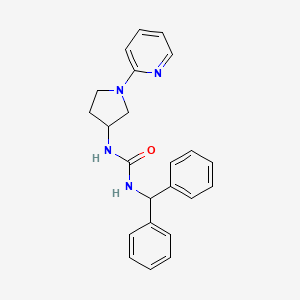

![molecular formula C21H25NO5S B2771541 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327177-28-5](/img/structure/B2771541.png)

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a compound that belongs to the class of sulfonamide-containing acrylates. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Applications De Recherche Scientifique

Photochromic Polymers and Materials

Methylacrylate polymers containing azobenzene groups have been synthesized, exhibiting photochromic properties through trans–cis isomerization induced by illumination. These materials, including thin films deposited onto glass, demonstrated reversible photochromic behavior under green laser light, with changes in refractive index observed, showcasing potential applications in smart coatings and optical storage devices (Ortyl, Janik, & Kucharski, 2002).

Polymerization and Copolymerization Techniques

Advanced polymerization techniques such as reversible addition fragmentation chain transfer (RAFT) polymerization have been employed to prepare well-defined homopolymers and block copolymers. For instance, poly(2-acrylamido-2-methylpropane sulfonic acid) and its copolymers have been synthesized, highlighting the potential for creating multifunctional polymers with applications ranging from industrial uses to medicine (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).

Hydrophobic and Hydrophilic Copolymers

Research on hydrophobically modified sulfobetaine copolymers has been conducted, demonstrating tunable aqueous upper critical solution temperatures (UCST) and the capability for post-polymerization modification. These copolymers, containing hydrophobic and zwitterionic segments, offer promising applications in antifouling coatings and hemocompatible materials due to their unique physicochemical properties (Woodfield, Zhu, Pei, & Roth, 2014).

Novel Acrylate Emulsions for Coatings

Fluorinated acrylate emulsions, facilitated by the synthesis of amphiphilic sulfonyl macro emulsifiers, have been developed for hydrophobic surface coatings. These emulsions exhibit low surface energy and superior hydrophobicity, making them ideal for water repellent applications (Yin, Song, Liang, Zhang, Fang, Zhu, & Zhu, 2017).

Corrosion Inhibition

Investigations into the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in acidic solutions have been conducted. These studies provide insights into the development of effective corrosion inhibitors, crucial for extending the lifespan of metal structures in corrosive environments (Yadav, Gope, Kumari, & Yadav, 2016).

Propriétés

IUPAC Name |

methyl (Z)-3-(4-ethoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-5-27-18-10-8-17(9-11-18)22-14-20(21(23)26-4)28(24,25)19-12-6-16(7-13-19)15(2)3/h6-15,22H,5H2,1-4H3/b20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYMNMNDMJBFOT-ZHZULCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

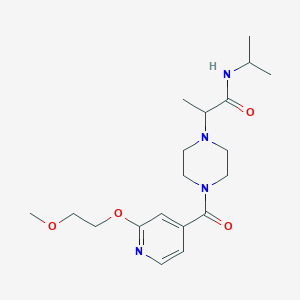

![6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2771459.png)

![5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2771464.png)

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)

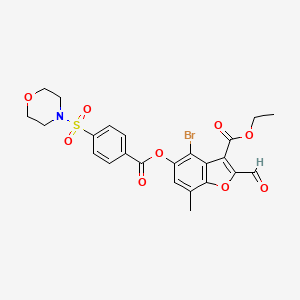

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)

![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2771476.png)

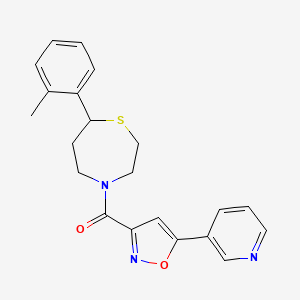

![N-(4-methylbenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2771481.png)